molecular formula C19H15IO5 B14162381 Succinic acid, mono(alpha-2-benzofuranyl-p-iodobenzyl) ester CAS No. 3611-60-7

Succinic acid, mono(alpha-2-benzofuranyl-p-iodobenzyl) ester

Cat. No.: B14162381
CAS No.: 3611-60-7
M. Wt: 450.2 g/mol
InChI Key: IZTCHMIPVLWNIJ-UHFFFAOYSA-N
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Description

Succinic acid, mono(alpha-2-benzofuranyl-p-iodobenzyl) ester is a complex organic compound that combines the properties of succinic acid with a benzofuran and iodinated benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of succinic acid, mono(alpha-2-benzofuranyl-p-iodobenzyl) ester typically involves esterification reactions. One common method is the reaction of succinic acid with alpha-2-benzofuranyl-p-iodobenzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the iodinated benzyl group, potentially converting it to a benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the benzofuran moiety.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of esterification and substitution reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Used in the study of enzyme interactions and metabolic pathways.

Medicine:

  • Explored for its potential as a drug candidate due to its unique structural features.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of succinic acid, mono(alpha-2-benzofuranyl-p-iodobenzyl) ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The benzofuran moiety may play a role in modulating biological activity, while the iodinated benzyl group could influence the compound’s pharmacokinetics and binding affinity.

Comparison with Similar Compounds

    Succinic Acid Esters: Other esters of succinic acid, such as diethyl succinate and dimethyl succinate, share some structural similarities but lack the benzofuran and iodinated benzyl groups.

    Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid and benzofuran-2-ylmethanol have similar benzofuran structures but differ in their functional groups.

    Iodinated Benzyl Compounds: Iodobenzyl alcohol and iodobenzyl acetate are similar in having the iodinated benzyl group but lack the succinic acid ester linkage.

Uniqueness: Succinic acid, mono(alpha-2-benzofuranyl-p-iodobenzyl) ester is unique due to the combination of succinic acid, benzofuran, and iodinated benzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

3611-60-7

Molecular Formula

C19H15IO5

Molecular Weight

450.2 g/mol

IUPAC Name

4-[1-benzofuran-2-yl-(4-iodophenyl)methoxy]-4-oxobutanoic acid

InChI

InChI=1S/C19H15IO5/c20-14-7-5-12(6-8-14)19(25-18(23)10-9-17(21)22)16-11-13-3-1-2-4-15(13)24-16/h1-8,11,19H,9-10H2,(H,21,22)

InChI Key

IZTCHMIPVLWNIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)I)OC(=O)CCC(=O)O

Origin of Product

United States

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